5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid
Description
5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a 3,4-dimethylbenzenesulfonylmethyl substituent at the 5-position of the furan ring. The sulfonylmethyl group introduces strong electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity.
Properties
IUPAC Name |
5-[(3,4-dimethylphenyl)sulfonylmethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5S/c1-9-3-5-12(7-10(9)2)20(17,18)8-11-4-6-13(19-11)14(15)16/h3-7H,8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDSQOXYHUJDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid typically involves the following steps:
Formation of the Benzenesulfonylmethyl Intermediate: This step involves the sulfonylation of 3,4-dimethylbenzene to form 3,4-dimethylbenzenesulfonyl chloride.
Furan Ring Formation: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The benzenesulfonylmethyl intermediate is then coupled with the furan ring under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide or sulfide derivatives.
Substitution: Various substituted benzenesulfonylmethyl-furan-2-carboxylic acids.
Scientific Research Applications
5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The furan ring may also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Furan Carboxylic Acids
Compound 1 : 5-(Methoxycarbonyl)furan-2-carboxylic Acid (MCFC)
- Structure : Furan-2-carboxylic acid with a methoxycarbonyl (-COOCH₃) group at the 5-position.
- Key Differences :
- The methoxycarbonyl group is less electron-withdrawing compared to the sulfonyl group, leading to lower acidity (pKa ~3.5–4.0 vs. ~1.5–2.0 for sulfonyl analogs).
- Enhanced hydrolytic stability under basic conditions due to the ester group’s resistance to nucleophilic attack compared to sulfonates.
- Applications : MCFC is synthesized via integrated industrial processes (e.g., Eastman Chemical’s patented method) for polymer intermediates .
Compound 2 : 4-(3,4-Dimethylbenzoyl)-2,5-diphenyl-3-furancarboxylic Acid (CAS 5394-51-4)
- Structure : Furan-3-carboxylic acid with a 3,4-dimethylbenzoyl group at the 4-position and phenyl groups at the 2- and 5-positions.
- Key Differences :
- The benzoyl group (-CO-C₆H₃(CH₃)₂) is electron-withdrawing but lacks the sulfonyl group’s strong polarity.
- Steric hindrance from diphenyl substituents reduces solubility in polar solvents compared to the target compound.
- Applications : Likely used in materials science due to aromatic stacking interactions .
Compound 3 : Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: Phenolic acrylic acid with 3,4-dihydroxybenzene and a propenoic acid chain.
- Key Differences: The absence of a sulfonyl group results in higher susceptibility to oxidation. Enhanced antioxidant activity due to phenolic hydroxyls, unlike the sulfonylmethyl furan derivative.
- Applications : Widely studied in pharmacology and cosmetics for antioxidant properties .
Functional Group Impact on Properties
| Property | Target Compound | MCFC | CAS 5394-51-4 | Caffeic Acid |
|---|---|---|---|---|
| Electron Effects | Strongly electron-withdrawing (sulfonyl) | Moderately electron-withdrawing | Electron-withdrawing (benzoyl) | Electron-donating (phenolic OH) |
| Acidity (pKa) | ~1.5–2.0 (carboxylic acid enhanced by SO₂) | ~3.5–4.0 | ~2.8–3.2 | ~4.5–5.0 |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF) | High in polar solvents (ester) | Low (due to diphenyl groups) | High in water/ethanol |
| Stability | High (sulfonate resistant to hydrolysis) | Moderate (ester hydrolysis risk) | High (aromatic stability) | Low (oxidation-prone) |
Pharmacological and Industrial Relevance
- Target Compound: Potential applications in enzyme inhibition (e.g., sulfonamide-like activity) due to sulfonyl group’s affinity for binding pockets .
- MCFC : Industrial precursor for biodegradable polymers; lacks bioactivity due to ester functionality .
Biological Activity
5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid, also known by its CAS number 1152517-21-9, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and applications of this compound, as well as relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H14O5S, with a molecular weight of approximately 294.32 g/mol. The structure features a furan ring substituted with a benzenesulfonylmethyl group and a carboxylic acid group, which contribute to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is performed under reflux conditions to ensure complete conversion and is followed by purification through recrystallization.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the furan ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to certain proteins.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. In one study, a related compound demonstrated an inhibition zone of 8 mm against MRSA .
Study on Antibacterial Activity
In a study focusing on furan derivatives, it was found that compounds with similar structures inhibited bacterial swarming and swimming at very low concentrations (1.8 and 2.3 µg L) in agar plates . This suggests that this compound may possess comparable antibacterial properties.
Cytotoxicity Assessment
Another study assessed the cytotoxic effects of various furanic compounds on cancer cell lines. While some derivatives exhibited moderate cytotoxicity against several cell lines (NCI-H1650, HepG2), specific data on this compound's cytotoxic potential remains to be thoroughly investigated .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Furan-2-carboxylic acid | Lacks sulfonyl group | Limited antimicrobial activity |
| Benzenesulfonyl chloride | Used in synthesis but lacks furan ring | No direct biological activity |
| Furan-2,5-dicarboxylic acid | Contains two carboxylic acid groups | More reactive in certain reactions |
| 5-Hydroxymethylfuran-2-carboxylic acid (5-HMFA) | Similar furan structure | Antimicrobial activity against MRSA |
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